molecular formula C18H16O4 B2973469 Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-15-1

Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2973469
CAS No.: 300674-15-1
M. Wt: 296.322
InChI Key: YIKWYKVKJNCTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol derivatives and acylating agents.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Ester reduction typically produces the corresponding alcohol.

    Substitution: Functionalized benzofuran derivatives with various substituents on the aromatic ring.

Scientific Research Applications

Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate has found applications in several research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. The benzofuran core is known to engage in π-π interactions and hydrogen bonding, which may contribute to its biological effects.

Comparison with Similar Compounds

    Methyl 2-methyl-1-benzofuran-3-carboxylate: Lacks the benzyloxy group, which may affect its biological activity.

    5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    2-Methyl-1-benzofuran-3-carboxylic acid: Another related compound without the benzyloxy group.

Uniqueness: Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate stands out due to the presence of both the benzyloxy and ester groups, which may confer unique chemical reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-12-17(18(19)20-2)15-10-14(8-9-16(15)22-12)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKWYKVKJNCTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.